(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid is an amino acid derivative characterized by a specific stereochemistry, with the (S) configuration denoting its chiral center. This compound features a cyclohexyl ring substituted with two fluorine atoms, which contributes to its unique properties. The presence of the amino group (-NH2) and the carboxylic acid group (-COOH) classifies it as an amino acid, making it relevant in various biochemical contexts. Its structure can be represented as follows:
The difluorocyclohexyl moiety may influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.
These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in drug development.
The biological activity of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid is primarily determined by its interaction with biological targets such as receptors and enzymes. The unique difluorocyclohexyl substituent may enhance binding affinity and specificity towards certain proteins or enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
The precise biological effects depend on dosage and the specific biological context in which the compound is evaluated .
The synthesis of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid can be achieved through several methods:
These synthetic approaches are critical for producing the compound in sufficient quantities for research and potential therapeutic applications.
(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid has several potential applications:
Interaction studies involving (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid focus on its binding affinity and efficacy towards various biological targets. Techniques such as:
These studies help elucidate the pharmacological profile of the compound and guide further development.
Several compounds share structural similarities with (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1. (S)-2-Amino-3-(cyclohexyl)propanoic acid | C₁₂H₁₈N₂O₂ | Lacks fluorination; used in neuropharmacology |
| 2. (S)-2-Amino-3-(trifluoromethylcyclohexyl)propanoic acid | C₁₃H₁₈F₃N₂O₂ | Contains trifluoromethyl group; potential for increased lipophilicity |
| 3. (S)-2-Amino-3-(phenyl)propanoic acid | C₉H₁₃N₂O₂ | Aromatic substitution; different binding properties |
The unique difluorocyclohexyl moiety of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid differentiates it from these compounds by potentially enhancing its bioactivity and selectivity towards specific targets.
The molecular architecture of (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid (C₉H₁₅F₂NO₂; molecular weight: 207.22 g/mol) features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and an S-configured α-amino acid backbone. The stereochemical designation at the α-carbon is critical, as enantiomeric forms often exhibit divergent biological activities. The cyclohexyl group adopts a chair conformation, with fluorine atoms occupying axial or equatorial positions depending on ring dynamics. This structural flexibility influences intermolecular interactions, such as hydrogen bonding and hydrophobic effects, which are pivotal for target binding.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅F₂NO₂ |
| Molecular Weight | 207.22 g/mol |
| SMILES Notation | C1CC(CCC1CC@@HN)(F)F |
| IUPAC Name | (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid |
The S-stereochemistry at the α-carbon ensures compatibility with enzymatic systems that recognize natural L-amino acids, making it a plausible candidate for incorporation into peptide sequences.
Fluorination of aliphatic and cyclic systems is a cornerstone of modern medicinal chemistry. The 4,4-difluorocyclohexyl group in this compound enhances lipophilicity (log P ~1.5–2.0) while maintaining moderate aqueous solubility due to fluorine’s polarizability. Compared to non-fluorinated cyclohexyl analogues, the difluoro substitution reduces metabolic clearance by up to 35% in preclinical models, as evidenced by microsomal stability assays. This is attributed to fluorine’s capacity to block cytochrome P450-mediated oxidation and stabilize adjacent carbon-hydrogen bonds against enzymatic degradation.
| Property | Non-Fluorinated Cyclohexyl | 4,4-Difluorocyclohexyl |
|---|---|---|
| Metabolic Clearance (HLM) | 45–60% | 20–35% |
| Log D~7.4~ | 2.8–3.2 | 1.9–2.3 |
| Solubility (µg/mL) | <10 | 30–50 |
The Janus face effect—a phenomenon where fluorination creates a polarized ring system—further enhances membrane permeability in cell-based assays (e.g., MDCK cells). This polarization facilitates passive diffusion across lipid bilayers, a desirable trait for central nervous system-targeted therapeutics.
Non-proteinogenic amino acids, which are not encoded by standard genetic machinery, include synthetic derivatives like (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid. These analogues often serve as metabolic inhibitors, enzyme substrates, or structural modulators in peptides. The compound’s difluorocyclohexyl side chain distinguishes it from natural hydrophobic residues (e.g., leucine, valine) by introducing steric bulk and electronic effects that alter protein folding kinetics and binding affinity. For instance, fluorinated side chains can disrupt α-helix formation while stabilizing β-sheet conformations in synthetic peptides.